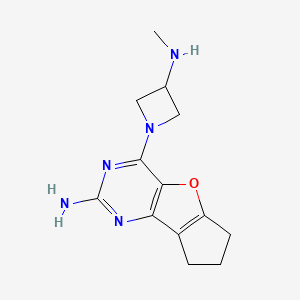

H4R antagonist 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

9-[3-(methylamino)azetidin-1-yl]-7-oxa-10,12-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-11-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O/c1-15-7-5-18(6-7)12-11-10(16-13(14)17-12)8-3-2-4-9(8)19-11/h7,15H,2-6H2,1H3,(H2,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUSKTVHULHXVSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CN(C1)C2=NC(=NC3=C2OC4=C3CCC4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Discovery and Synthesis of a Histamine H4 Receptor Antagonist

A Note on "H4R Antagonist 2": Detailed discovery and synthesis information for the specific Furo[3,2-d]pyrimidine derivative marketed as "this compound" is not publicly available and is likely proprietary. To provide a comprehensive technical guide as requested, this document will focus on the well-characterized and seminal Histamine (B1213489) H4 Receptor (H4R) antagonist, JNJ 7777120 . This compound serves as an exemplary case study, illustrating the core principles and methodologies involved in the discovery and synthesis of potent and selective H4R antagonists.

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Histamine H4 Receptor as a Therapeutic Target

The histamine H4 receptor is a G protein-coupled receptor (GPCR) predominantly expressed on cells of hematopoietic origin, such as mast cells, eosinophils, T cells, and dendritic cells.[1] Its activation by histamine is implicated in the pathogenesis of various inflammatory and immune disorders, including allergic rhinitis, asthma, and atopic dermatitis.[1] Consequently, antagonism of the H4R presents a promising therapeutic strategy for these conditions. The discovery of JNJ 7777120 was a significant milestone, providing the first potent and selective non-imidazole tool compound to explore the pharmacology of the H4R.[2]

Discovery and Preclinical Characterization of JNJ 7777120

The discovery of JNJ 7777120 involved high-throughput screening followed by lead optimization to achieve high affinity and selectivity for the H4R. Its pharmacological profile has been extensively characterized through a battery of in vitro and in vivo assays.

Data Presentation: Quantitative Analysis

The following tables summarize the key quantitative data that define the pharmacological profile of JNJ 7777120.

Table 1: In Vitro Potency and Selectivity of JNJ 7777120

| Parameter | Species | Value | Assay Type | Reference(s) |

| Ki | Human | 4.5 nM | Radioligand Binding ([³H]-histamine) | [3] |

| Selectivity | Human | >1000-fold | Over H₁, H₂, and H₃ receptors | [4] |

| Functional Antagonism | Mouse Mast Cells | Effective Blockade | Histamine-induced Ca²⁺ influx | [4] |

| Functional Antagonism | Mouse Mast Cells | Effective Blockade | Histamine-induced chemotaxis | [4] |

Table 2: In Vivo Efficacy of JNJ 7777120 in Inflammation Models

| Animal Model | Species | Dose Range | Route | Key Anti-inflammatory Effects | Reference(s) |

| Zymosan-induced Peritonitis | Mouse | 10-100 mg/kg | s.c. | Inhibition of neutrophil infiltration | [2][5] |

| Carrageenan-induced Paw Edema | Rat | 10, 30 mg/kg | s.c. | Reduction of paw edema | [1] |

| Croton Oil-induced Ear Edema | Mouse (CD-1) | 30-100 mg/kg | s.c. | Dose-dependent inhibition of inflammation | [6] |

| Contact Hypersensitivity | Mouse | Not Specified | Not Specified | Mitigation of inflammatory and oxidative stress markers | [7] |

Table 3: Pharmacokinetic Profile of JNJ 7777120

| Species | Oral Bioavailability (%) | Half-life (hours) | Reference(s) |

| Rat | ~30 | ~3 | [4] |

| Dog | 100 | ~3 | [4] |

Synthesis of JNJ 7777120

The chemical synthesis of JNJ 7777120, 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine, can be achieved through a convergent synthesis strategy. A representative synthetic scheme is outlined below.

Caption: A representative synthetic pathway for JNJ 7777120.

The synthesis commences with the carboxylation of 5-chloro-1H-indole at the 2-position to yield 5-chloro-1H-indole-2-carboxylic acid. This intermediate is then activated and coupled with 1-methylpiperazine using standard amide bond-forming reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine), to afford the final product, JNJ 7777120.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of H4R antagonists.

H4 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the H4 receptor.

Materials:

-

Membranes from HEK293 cells stably expressing the human H4 receptor.

-

[³H]-Histamine as the radioligand.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test compounds (e.g., JNJ 7777120) at various concentrations.

-

Unlabeled histamine or JNJ 7777120 for non-specific binding determination.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration manifold.

-

Scintillation counter.

Protocol:

-

In a 96-well plate, combine 50 µL of radioligand ([³H]-histamine, final concentration ~15 nM), 50 µL of test compound dilution, and 100 µL of cell membrane suspension in assay buffer.

-

For total binding, substitute the test compound with assay buffer.

-

For non-specific binding, add a high concentration of unlabeled histamine (e.g., 100 µM).

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Harvest the membranes by rapid filtration through the glass fiber filters using a filtration manifold.

-

Wash the filters three times with 200 µL of ice-cold assay buffer.

-

Allow the filters to dry, then place them in scintillation vials with 4 mL of scintillation cocktail.

-

Quantify radioactivity using a scintillation counter.

-

Calculate the IC₅₀ from the competition binding curve and convert it to a Ki value using the Cheng-Prusoff equation.[5]

Mast Cell Chemotaxis Assay (Boyden Chamber)

Objective: To assess the ability of an H4R antagonist to inhibit histamine-induced mast cell migration.

Materials:

-

Bone marrow-derived mast cells (BMMCs) or a suitable mast cell line.

-

Boyden chamber apparatus with polycarbonate filters (8 µm pore size).

-

Chemoattractant: Histamine.

-

Test compound: H4R antagonist (e.g., JNJ 7777120).

-

Assay medium: RPMI 1640 with 0.5% BSA.

-

Staining solution (e.g., Diff-Quik).

Protocol:

-

Add assay medium containing histamine (e.g., 1 µM) to the lower wells of the Boyden chamber.

-

Pre-incubate mast cells (1 x 10⁶ cells/mL) with various concentrations of the H4R antagonist or vehicle for 30 minutes at 37°C.

-

Load 100 µL of the cell suspension into the upper chamber.

-

Incubate the chamber for 3 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, remove the upper chamber and wipe the non-migrated cells from the top surface of the filter.

-

Fix the filter in methanol (B129727) and stain the migrated cells on the underside with a staining solution.

-

Mount the filter on a microscope slide and count the number of migrated cells in at least five high-power fields.

-

Express the results as the percentage of migration relative to the histamine-only control.[8][9][10]

Visualizations: Signaling Pathways and Discovery Workflow

H4 Receptor Signaling Pathway

Activation of the H4R by histamine initiates a cascade of intracellular events primarily through the Gαi/o pathway, leading to cellular responses such as chemotaxis and cytokine release.

References

- 1. benchchem.com [benchchem.com]

- 2. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

- 4. selleckchem.com [selleckchem.com]

- 5. In vitro and in vivo characterization of A-940894: a potent histamine H4 receptor antagonist with anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Strain-dependent effects of the histamine H₄ receptor antagonist JNJ7777120 in a murine model of acute skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. JNJ7777120 Ameliorates Inflammatory and Oxidative Manifestations in a Murine Model of Contact Hypersensitivity via Modulation of TLR and Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mast Cell Chemotaxis – Chemoattractants and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of H4R Antagonists: A Technical Guide for Researchers

Abstract

The histamine (B1213489) H4 receptor (H4R), a G-protein coupled receptor predominantly expressed on hematopoietic cells, has emerged as a critical regulator of immune and inflammatory responses. Its role in mast cell activation, eosinophil chemotaxis, and cytokine modulation has positioned it as a promising therapeutic target for a spectrum of inflammatory and autoimmune disorders. This technical guide provides an in-depth exploration of the mechanism of action of H4R antagonists, detailing the intricate signaling pathways they modulate. We present a comprehensive summary of quantitative data for key antagonists, detailed experimental protocols for their characterization, and visual representations of the underlying molecular and cellular processes to facilitate a deeper understanding for researchers and drug development professionals.

Introduction: The Histamine H4 Receptor in Immunity and Inflammation

The histamine H4 receptor is the fourth and most recently identified member of the histamine receptor family.[1] Unlike the other histamine receptors, H4R is primarily found on cells of the immune system, including mast cells, eosinophils, dendritic cells, and T cells.[2][3][4] This restricted expression pattern underscores its specialized role in immunomodulation.[3] Activation of H4R by histamine initiates a cascade of intracellular signaling events that are largely pro-inflammatory.[5] These include the chemotaxis of immune cells to sites of inflammation, the release of inflammatory mediators, and the modulation of cytokine production.[2][5] Consequently, antagonism of H4R presents a targeted therapeutic strategy for a variety of inflammatory conditions such as allergic rhinitis, asthma, atopic dermatitis, and rheumatoid arthritis.[1][6]

Molecular Mechanism of Action of H4R Antagonists

H4R antagonists exert their effects by competitively binding to the receptor and blocking the downstream signaling initiated by the endogenous agonist, histamine. The H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit of the heterotrimeric G-protein complex.

Canonical Gαi/o-Mediated Signaling Pathway

Upon histamine binding, the H4R undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαi/o subunit. This leads to the dissociation of the Gαi/o-GTP complex from the Gβγ dimer, initiating two primary signaling cascades:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase (AC), leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[5]

-

Modulation of Ion Channels and Other Effectors by Gβγ: The freed Gβγ dimer can interact with and modulate the activity of various downstream effectors, including ion channels and other enzymes.

H4R antagonists prevent this entire cascade by occupying the histamine binding site, thereby maintaining the receptor in an inactive state and preventing G-protein activation.

β-Arrestin Recruitment and Biased Signaling

Recent research has revealed that H4R signaling is more complex than initially understood, with evidence for the involvement of β-arrestin pathways.[7] Some ligands, including the well-characterized antagonist JNJ7777120, have been shown to act as partial agonists for β-arrestin2 recruitment while antagonizing G-protein signaling.[7][8] This phenomenon, known as biased agonism or functional selectivity, opens up new avenues for the development of H4R modulators with more refined therapeutic profiles.

Downstream Cellular Responses Modulated by H4R Antagonism

By blocking H4R-mediated signaling, antagonists effectively inhibit a range of pro-inflammatory cellular responses:

-

Inhibition of Chemotaxis: H4R antagonists block the histamine-induced migration of eosinophils and mast cells to inflammatory sites.[9]

-

Reduction of Cytokine and Chemokine Release: They suppress the production and release of pro-inflammatory cytokines and chemokines from various immune cells. For instance, H4R antagonists can inhibit the production of Th2 cytokines like IL-13 and IL-5.[10][11] They have also been shown to modulate the release of cytokines such as IL-12p70 from monocytes.[12]

-

Modulation of T-cell Responses: H4R antagonists can influence T-cell differentiation and activation, including the inhibition of Th17 cell development.[4][13]

-

Alleviation of Pruritus: Clinical studies have demonstrated the efficacy of H4R antagonists in reducing histamine-induced itching.[1]

Quantitative Data for Key H4R Antagonists

The following tables summarize key in vitro and in vivo data for several well-characterized H4R antagonists.

Table 1: In Vitro Binding Affinities and Functional Potencies of Selected H4R Antagonists

| Compound | Species | Assay Type | Parameter | Value | Reference |

| JNJ7777120 | Human | Radioligand Binding | Ki | 4.5 nM | [9] |

| Human | β-Arrestin2 Recruitment | pEC50 | 8.0 ± 0.1 | [8] | |

| Human | Eosinophil Shape Change | IC50 | ~5 nM | [14] | |

| Toreforant | Human | Radioligand Binding | Ki | 8.4 ± 2.2 nM | [15] |

| VUF6002 | Rat | Radioligand Binding | Ki | - | [16] |

| A-940894 | Human | Radioligand Binding | Ki | - | [17] |

| Izuforant | Human | Eosinophil Shape Change | IC50 | 65.1–72.2 nM | [18] |

Table 2: In Vivo Efficacy of Selected H4R Antagonists in Preclinical Models

| Compound | Model | Species | Dose | Effect | Reference |

| JNJ7777120 | Carrageenan-induced Paw Edema | Rat | 10 and 30 mg/kg, s.c. | Significant reduction in paw edema and hyperalgesia | [19][20] |

| Zymosan-induced Peritonitis | Mouse | 10 mg/kg, s.c. | Significant block of neutrophil infiltration | [9] | |

| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | 6 mg/kg, p.o. | Reduced clinical symptoms | [4] | |

| Toreforant | Mouse Asthma Model | Mouse | - | Anti-inflammatory effects | [15] |

| Mouse Arthritis Model | Mouse | - | Anti-inflammatory effects | [15] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize H4R antagonists.

Radioligand Binding Assay

This assay is the gold standard for determining the affinity of a ligand for its receptor.[21]

-

Objective: To determine the binding affinity (Ki) of an antagonist for the H4 receptor.

-

Principle: A radiolabeled ligand with known affinity for H4R is incubated with a source of the receptor (e.g., cell membranes from cells overexpressing H4R) in the presence of varying concentrations of the unlabeled antagonist. The antagonist competes with the radioligand for binding to the receptor.

-

General Protocol:

-

Membrane Preparation: Homogenize cells or tissues expressing H4R in a suitable buffer and prepare a membrane fraction by centrifugation.[22]

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable H4R radioligand (e.g., [3H]histamine) and a range of concentrations of the unlabeled antagonist.[22]

-

Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.[21]

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the antagonist to generate a competition curve. The IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding) is determined and then converted to a Ki value using the Cheng-Prusoff equation.[23]

-

cAMP Functional Assay

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.

-

Objective: To determine the functional potency (IC50) of an antagonist in blocking the Gαi/o-mediated signaling of H4R.

-

Principle: H4R activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. An antagonist will reverse this effect.

-

General Protocol:

-

Cell Culture: Use a cell line stably expressing the H4R.

-

Stimulation: Pre-incubate the cells with varying concentrations of the antagonist, followed by stimulation with a fixed concentration of an H4R agonist (e.g., histamine) in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA, HTRF, or bioluminescent reporter assays).[24][25]

-

Data Analysis: Plot the cAMP concentration against the log concentration of the antagonist to determine the IC50 value.

-

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration upon receptor activation.

-

Objective: To assess the ability of an antagonist to block agonist-induced calcium mobilization.

-

Principle: Activation of H4R can lead to an increase in intracellular calcium, often through Gβγ-mediated activation of phospholipase C.

-

General Protocol:

-

Cell Loading: Load cells expressing H4R with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[26][27]

-

Antagonist Pre-incubation: Pre-incubate the cells with different concentrations of the antagonist.

-

Agonist Stimulation: Add a fixed concentration of an H4R agonist and monitor the change in fluorescence over time using a fluorescence plate reader.[28]

-

Data Analysis: The inhibition of the agonist-induced calcium signal by the antagonist is quantified to determine the IC50 value.

-

Visualizing H4R Antagonist Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow.

Conclusion

H4R antagonists represent a promising class of therapeutic agents for the treatment of a wide range of inflammatory and autoimmune diseases. Their mechanism of action, centered on the blockade of the pro-inflammatory signaling cascades initiated by the H4 receptor, provides a targeted approach to modulating the immune system. A thorough understanding of their binding kinetics, functional effects on various signaling pathways, and in vivo efficacy is crucial for the successful development of novel H4R-targeted therapies. This guide provides a foundational overview of these aspects to aid researchers in this exciting and rapidly evolving field.

References

- 1. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. remedypublications.com [remedypublications.com]

- 3. mdpi.com [mdpi.com]

- 4. Histamine H4 Receptor Antagonist Ameliorates the Progression of Experimental Autoimmune Encephalomyelitis via Regulation of T-Cell Imbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Detailed analysis of biased histamine H4 receptor signalling by JNJ 7777120 analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Profiling of histamine H4 receptor agonists in native human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | The histamine H4 receptor: from orphan to the clinic [frontiersin.org]

- 14. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [PDF] Pharmacology and Clinical Activity of Toreforant, A Histamine H4 Receptor Antagonist | Semantic Scholar [semanticscholar.org]

- 16. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro and in vivo characterization of A-940894: a potent histamine H4 receptor antagonist with anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics, pharmacodynamics, and safety of izuforant, an H4R inhibitor, in healthy subjects: A phase I single and multiple ascending dose study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Antiinflammatory and antinociceptive effects of the selective histamine H4-receptor antagonists JNJ7777120 and VUF6002 in a rat model of carrageenan-induced acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. giffordbioscience.com [giffordbioscience.com]

- 23. benchchem.com [benchchem.com]

- 24. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. resources.revvity.com [resources.revvity.com]

- 26. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 27. abcam.com [abcam.com]

- 28. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

The Structure-Activity Relationship of 2-Aminopyrimidine Histamine H4 Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of a prominent class of histamine (B1213489) H4 receptor (H4R) antagonists: the 2-aminopyrimidines. The histamine H4 receptor is a key target in the development of therapeutics for inflammatory and immune disorders, making a thorough understanding of the SAR of its antagonists crucial for the design of novel and potent drug candidates.

Introduction to the Histamine H4 Receptor and its Antagonists

The histamine H4 receptor is a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, and T-cells. Its activation by histamine triggers a range of cellular responses, including chemotaxis and cytokine release, implicating it in the pathophysiology of various inflammatory and allergic conditions such as asthma, allergic rhinitis, and atopic dermatitis.[1] Consequently, the development of H4R antagonists has become a significant area of research in the pharmaceutical industry.

The 2-aminopyrimidine (B69317) scaffold has emerged as a promising starting point for the development of potent and selective H4R antagonists. This guide will delve into the key structural modifications of this scaffold and their impact on receptor affinity and functional activity, providing a comprehensive overview for researchers in the field.

Core Structure-Activity Relationships of 2-Aminopyrimidine H4R Antagonists

The general structure of the 2-aminopyrimidine series of H4R antagonists can be divided into three main regions: the 2-amino-pyrimidine core, the substituent at the 4-position, and the substituent at the 6-position of the pyrimidine (B1678525) ring. The following sections detail the SAR for each of these regions.

The 2-Aminopyrimidine Core

The 2-aminopyrimidine moiety is a crucial element for H4R antagonism in this chemical class. Modifications to this core have been explored to understand its role in receptor binding.

Substitutions at the 4-Position

The substituent at the 4-position of the pyrimidine ring plays a significant role in modulating the potency of these antagonists. Structure-activity studies have revealed that this position can tolerate a variety of groups, with some leading to enhanced activity.

Substitutions at the 6-Position

The 6-position of the pyrimidine ring has been identified as a key area for optimization to achieve high-affinity H4R antagonists. A range of substituents, from simple alkyl groups to more complex aromatic and secondary amine moieties, have been investigated. A notable finding is that replacing a tert-butyl group with aromatic and secondary amine moieties can significantly enhance potency.[2]

Quantitative Data Summary

The following table summarizes the in vitro activity data for a selection of 2-aminopyrimidine H4R antagonists, highlighting the impact of structural modifications on their binding affinity.

| Compound | R4-Substituent | R6-Substituent | hH4R Ki (nM) |

| 1 | 4-methylpiperazin-1-yl | tert-butyl | 150 |

| 2 | 4-methylpiperazin-1-yl | 4-cyanophenyl | 10 |

| 3 | 4-methylpiperazin-1-yl | 4-fluorophenyl | 25 |

| 4 | 4-methylpiperazin-1-yl | 4-(methylsulfonyl)phenyl | 15 |

| 5 | 4-methylpiperazin-1-yl | anilino | 5 |

| 6 | 4-methylpiperazin-1-yl | (4-fluorophenyl)amino | 3 |

Data is illustrative and compiled from representative compounds in the 2-aminopyrimidine series.

Experimental Protocols

The characterization of H4R antagonists involves a series of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the H4 receptor.

-

Cell Lines: HEK293 or CHO cells stably expressing the human H4 receptor.

-

Radioligand: [³H]-Histamine or a specific [³H]-labeled H4R antagonist.

-

Procedure:

-

Cell membranes are prepared from the transfected cells.

-

A constant concentration of the radioligand is incubated with varying concentrations of the test compound.

-

The reaction is incubated to allow binding to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

The amount of radioactivity retained on the filter is quantified by liquid scintillation counting.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

cAMP Functional Assay

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production, a downstream effect of H4R activation.

-

Cell Lines: HEK293 or CHO cells co-expressing the human H4 receptor and a cAMP-responsive reporter gene (e.g., luciferase).

-

Procedure:

-

Cells are pre-treated with varying concentrations of the antagonist.

-

Forskolin is added to stimulate adenylyl cyclase and increase intracellular cAMP levels.

-

A known concentration of an H4R agonist (e.g., histamine) is added to inhibit cAMP production.

-

The cells are incubated, and the level of cAMP is measured using a suitable detection kit (e.g., HTRF, ELISA, or a reporter gene assay).

-

The ability of the antagonist to reverse the agonist-induced decrease in cAMP is quantified to determine its potency (pA2 or IC50).

-

Signaling Pathways and Experimental Workflows

Visual representations of the H4R signaling pathway and a typical experimental workflow for antagonist characterization are provided below.

H4 Receptor Signaling Pathway

H4R Antagonist Characterization Workflow

Conclusion

The 2-aminopyrimidine scaffold represents a versatile platform for the design of potent and selective H4R antagonists. The structure-activity relationships outlined in this guide highlight the critical importance of substitutions at the 4- and 6-positions of the pyrimidine ring for achieving high affinity. A systematic approach to drug discovery, combining robust in vitro and in vivo assays, is essential for the successful development of novel H4R-targeting therapeutics for the treatment of inflammatory and immune diseases. Further exploration of this chemical space holds the potential to yield clinical candidates with improved pharmacological profiles.

References

The H4R Antagonist Landscape: A Technical Guide to Chemical Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals

The histamine (B1213489) H4 receptor (H4R), the fourth member of the histamine receptor family, has emerged as a compelling target for therapeutic intervention in a range of inflammatory and immune-related disorders. Unlike its predecessors, the H4R is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells, positioning it as a key modulator of immune responses. This in-depth technical guide provides a comprehensive overview of the chemical properties and characterization of H4R antagonists, offering valuable insights for researchers and professionals in drug development.

Core Chemical Properties of H4R Antagonists

The development of potent and selective H4R antagonists has been a major focus of medicinal chemistry efforts. These compounds are crucial tools for elucidating the physiological and pathophysiological roles of the H4R and represent promising candidates for clinical development. A recurring structural motif found in many H4R antagonists is the 2-aminopyrimidine (B69317) scaffold.[1]

Quantitative Data on Key H4R Antagonists

The pharmacological activity of H4R antagonists is defined by their binding affinity (Ki) and functional potency (IC50). The following tables summarize key quantitative data for several well-characterized H4R antagonists.

| Compound | Human H4R Ki (nM) | Human H4R IC50 (nM) | Species Specificity Notes | Reference |

| JNJ7777120 | 13.8 | 32 | Potent at human, mouse, and rat H4R | [2] |

| Toreforant | 19 | - | Tested in human clinical trials | [2] |

| Izuforant | - | 65.1–72.2 (in human whole blood) | pKi at mouse H4R: 6.83; pKi at rat H4R: 5.36 | [3] |

| A-940894 | 19 | - | Potent at recombinant human, rat, and mouse H4R | [4] |

| VUF6002 (JNJ10191584) | - | - | High affinity and selectivity for human and rodent H4R | [5][6] |

| H4 Receptor antagonist 1 | - | 19 | Inverse agonist activity | [7] |

Table 1: Binding Affinity (Ki) and Functional Potency (IC50) of Selected H4R Antagonists. This table provides a comparative overview of the potency of various H4R antagonists at the human H4R, with notes on their activity in other species.

| Compound | Key Pharmacokinetic Parameters | Species | Reference |

| JNJ7777120 | Short in vivo half-life | Rats, Dogs | [8] |

| Izuforant | Suitable for once-daily dosing in humans | Humans | [3] |

| Pyrido[2,3-e]tetrazolo[1,5-a]pyrazine analogue 48 | Favorable pharmacokinetic profile in mice | Mice | [9] |

Table 2: Pharmacokinetic Properties of Selected H4R Antagonists. This table highlights key pharmacokinetic characteristics of several H4R antagonists, which are critical for their in vivo efficacy and clinical potential.

Characterization of H4R Antagonists: Experimental Protocols

A robust and multi-faceted approach is essential for the comprehensive characterization of novel H4R antagonists. This involves a combination of in vitro binding and functional assays, as well as in vivo models to assess efficacy and pharmacokinetic/pharmacodynamic relationships.

In Vitro Characterization

1. Radioligand Binding Assays:

-

Objective: To determine the binding affinity (Ki) of a test compound for the H4R.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the recombinant human, rat, or mouse H4R.

-

Competitive Binding: The membranes are incubated with a fixed concentration of a radiolabeled H4R ligand (e.g., [³H]-histamine or a specific radiolabeled antagonist) and varying concentrations of the unlabeled test compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.

-

Data Analysis: The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.

-

2. Functional Assays:

-

Objective: To determine the functional potency (IC50) and mechanism of action (e.g., antagonist, inverse agonist) of a test compound.

-

Common Methodologies:

-

Calcium Mobilization Assay:

-

Cell Loading: Cells expressing H4R are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).

-

Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist.

-

Agonist Stimulation: The cells are then stimulated with a fixed concentration of an H4R agonist (e.g., histamine).

-

Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

-

Data Analysis: The IC50 value is determined by measuring the concentration-dependent inhibition of the agonist-induced calcium signal.[4]

-

-

Chemotaxis Assay:

-

Cell Preparation: Immune cells endogenously expressing H4R (e.g., eosinophils, mast cells) are isolated and suspended in a suitable buffer.

-

Assay Setup: A chemotaxis chamber (e.g., Boyden chamber or Transwell plate) is used, with the lower chamber containing an H4R agonist as a chemoattractant. The upper chamber contains the immune cells, which have been pre-incubated with varying concentrations of the antagonist.

-

Migration: The cells are allowed to migrate through a porous membrane separating the two chambers towards the chemoattractant.

-

Quantification: The number of migrated cells is quantified by microscopy or flow cytometry.

-

Data Analysis: The IC50 value is determined by the concentration-dependent inhibition of cell migration.[4]

-

-

[³⁵S]GTPγS Binding Assay:

-

Principle: This assay measures the activation of G proteins upon receptor stimulation.

-

Methodology: Membranes from H4R-expressing cells are incubated with GDP, the test compound (antagonist), a fixed concentration of an agonist, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

-

Measurement: The amount of [³⁵S]GTPγS bound to G proteins is measured. Antagonists will inhibit the agonist-induced increase in [³⁵S]GTPγS binding.

-

-

In Vivo Characterization

-

Objective: To evaluate the efficacy of H4R antagonists in relevant animal models of disease.

-

Common Models:

-

Zymosan-Induced Peritonitis: This model assesses the anti-inflammatory effects of H4R antagonists by measuring the inhibition of neutrophil influx into the peritoneal cavity.[4]

-

Ovalbumin-Induced Asthma Models: These models are used to evaluate the potential of H4R antagonists in treating allergic airway inflammation.[10]

-

Models of Atopic Dermatitis: Various models are used to assess the anti-pruritic and anti-inflammatory effects of H4R antagonists on skin inflammation.[9][10]

-

Carrageenan-Induced Paw Edema: This is a model of acute inflammation where the reduction in paw swelling is measured after administration of an H4R antagonist.[5]

-

H4R Signaling Pathways and Experimental Workflow

The H4R is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[6] Upon activation by an agonist, the receptor initiates a signaling cascade that leads to various cellular responses.

Caption: H4R Signaling Pathway.

The characterization of a potential H4R antagonist follows a logical workflow, progressing from initial in vitro screening to more complex in vivo evaluation.

Caption: H4R Antagonist Characterization Workflow.

Conclusion

The histamine H4 receptor represents a significant opportunity for the development of novel therapeutics for a variety of inflammatory and immune-mediated conditions. A thorough understanding of the chemical properties and a systematic approach to the characterization of H4R antagonists are paramount for the successful translation of these promising compounds from the laboratory to the clinic. This guide provides a foundational framework for researchers and drug development professionals engaged in this exciting and rapidly evolving field.

References

- 1. researchgate.net [researchgate.net]

- 2. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics, pharmacodynamics, and safety of izuforant, an H4R inhibitor, in healthy subjects: A phase I single and multiple ascending dose study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo characterization of A-940894: a potent histamine H4 receptor antagonist with anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Histamine H4 receptor knockout mice display reduced inflammation in a chronic model of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

H4R Antagonists and Their Effect on Immune Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The histamine (B1213489) H4 receptor (H4R) has emerged as a compelling target in drug discovery, particularly for inflammatory and immune-mediated disorders. As the most recently identified histamine receptor, its predominant expression on immune cells distinguishes it from the H1, H2, and H3 receptors.[1][2] This localization on key players of the immune system, including mast cells, eosinophils, T cells, and dendritic cells, positions the H4R as a critical regulator of immune responses.[1][3][4][5] Consequently, H4R antagonists have garnered significant interest for their therapeutic potential in a range of conditions such as atopic dermatitis, rheumatoid arthritis, and asthma.[6][7][8] This technical guide provides an in-depth overview of H4R antagonists, their mechanism of action on immune cells, and the experimental methodologies used to evaluate their effects.

Mechanism of Action of H4R Antagonists

H4R is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[1] Upon binding of its endogenous ligand, histamine, the H4R initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] Additionally, the release of Gβγ subunits can activate downstream pathways, including phospholipase C (PLC), leading to an increase in intracellular calcium.[1] H4R antagonists exert their effects by competitively binding to the receptor, thereby blocking histamine-induced signaling. This blockade prevents the downstream cellular responses that contribute to inflammation and immune cell activation.

H4R Signaling Pathway

The signaling cascade initiated by H4R activation is multifaceted and cell-type specific. The following diagram illustrates the canonical H4R signaling pathway.

Caption: Canonical H4R signaling pathway.

Effect of H4R Antagonists on Immune Cells

H4R antagonists modulate the function of various immune cells, leading to anti-inflammatory and immunomodulatory effects.

Mast Cells

Mast cells are critical effector cells in allergic responses and express high levels of H4R.[2] H4R activation on mast cells can induce chemotaxis and the release of pro-inflammatory mediators.[5] H4R antagonists have been shown to inhibit these processes.

-

Inhibition of Chemotaxis: H4R antagonists effectively block the migration of mast cells towards histamine gradients. For example, JNJ7777120 has been demonstrated to inhibit the histamine-induced migration of mouse tracheal mast cells.[9][10]

-

Modulation of Cytokine Release: While H4R activation does not typically induce degranulation on its own, it can modulate the release of cytokines and chemokines.[5] JNJ7777120 has been shown to dose-dependently inhibit the production of chemokines such as thymus and activation-regulated chemokine (TARC/CCL17) and macrophage-derived chemokine (MDC/CCL22) from antigen-stimulated bone marrow-derived mast cells (BMMCs).[9][11]

Eosinophils

Eosinophils are key players in allergic inflammation and asthma, and H4R is expressed on these cells. H4R activation leads to eosinophil chemotaxis, shape change, and upregulation of adhesion molecules.[5] H4R antagonists can counteract these effects.

-

Inhibition of Chemotaxis and Shape Change: JNJ7777120 has been shown to inhibit histamine-induced eosinophil chemotaxis and shape change.[12]

-

Receptor Binding Affinity: The potency of H4R antagonists can be quantified by their binding affinity (Ki) or their functional inhibition (IC50).

T Cells

H4R is expressed on T cells and is involved in their activation and differentiation.[4][12] H4R antagonists can modulate T cell responses, which is a key mechanism for their efficacy in autoimmune and allergic models.

-

Inhibition of T Cell Proliferation: JNJ7777120 has been shown to inhibit the capacity of dendritic cells to induce allergen-specific T-cell proliferation.[13]

-

Modulation of Cytokine Production: Treatment with an H4R antagonist in a mouse model of collagen-induced arthritis decreased the production of IL-17 from lymphocytes and reduced the number of Th17 cells.[12] In a murine model of allergic asthma, therapeutic administration of JNJ7777120 decreased the levels of Th2 cytokines IL-5 and IL-13.[8][14]

Dendritic Cells (DCs)

Dendritic cells are potent antigen-presenting cells that orchestrate adaptive immune responses. H4R expression on DCs allows for the modulation of their function.

-

Inhibition of DC-mediated T Cell Responses: H4R antagonism has been shown to suppress DC-induced, allergen-specific T-cell responses in humans.[13]

-

Modulation of Cytokine Production: H4R activation on human slan-dendritic cells has been shown to down-regulate the production of pro-inflammatory cytokines such as TNF-α and IL-12, an effect that is reversed by the H4R antagonist JNJ7777120.[15]

Quantitative Data on H4R Antagonist Activity

The following tables summarize the in vitro and in vivo effects of key H4R antagonists on immune cells.

Table 1: In Vitro Activity of JNJ7777120

| Cell Type | Assay | Species | IC50 / Ki | Reference |

| Recombinant | Receptor Binding | Human | Ki = 4.5 nM | [9][10][16] |

| Mast Cells | Chemotaxis | Mouse | 10 μM (blocks histamine-induced chemotaxis) | [9] |

| Mast Cells | Cytokine Release (CCL17/CCL22) | Mouse | 30-100 μM (dose-dependent inhibition) | [9][11] |

| Eosinophils | Chemotaxis | Human | IC50 ≈ 6 nM - 300 nM | [12] |

| T Cells (in co-culture with DCs) | Proliferation | Human | - (Inhibited DC-induced proliferation) | [13] |

| Dendritic Cells | Cytokine Release (TNF-α/IL-12) | Human | - (Restored LPS-induced production) | [15] |

Table 2: Clinical Trial Results for H4R Antagonists

| Antagonist | Indication | Phase | Key Findings | Reference |

| Toreforant | Rheumatoid Arthritis | IIa/IIb | Phase IIa showed potential reduction in signs/symptoms, but Phase IIb did not show significant improvement over placebo. | [6][17] |

| Adriforant (ZPL389) | Atopic Dermatitis | II | Trial terminated early as it did not show a meaningful difference in the reduction of eczema symptoms compared to placebo. | [18][19] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of H4R antagonist activity. Below are representative protocols for key in vitro and in vivo assays.

In Vitro Mast Cell Degranulation Assay

This assay measures the ability of an H4R antagonist to inhibit mast cell degranulation, often induced by an IgE-dependent mechanism.

Caption: Workflow for a mast cell degranulation assay.

Protocol:

-

Cell Culture: Differentiate murine bone marrow stem cells into mast cells (BMMCs).[20]

-

Sensitization: Sensitize BMMCs with anti-DNP IgE.[20]

-

Treatment: Incubate the sensitized cells with varying concentrations of the H4R antagonist or vehicle control.

-

Challenge: Challenge the cells with DNP-HSA to induce degranulation.[20]

-

Incubation: Incubate for 30 minutes at 37°C.

-

Supernatant Collection: Centrifuge the samples and collect the supernatant.

-

Measurement: Measure the activity of the released β-hexosaminidase by adding a substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) and measuring the absorbance at 405 nm.

-

Analysis: Calculate the percentage of degranulation inhibition relative to the vehicle-treated control.

Murine Model of Allergic Asthma

This in vivo model is used to assess the anti-inflammatory effects of H4R antagonists in a disease-relevant context.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Murine Models of Allergic Asthma | Springer Nature Experiments [experiments.springernature.com]

- 4. Histamine H4 Receptor Antagonist Ameliorates the Progression of Experimental Autoimmune Encephalomyelitis via Regulation of T-Cell Imbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Toreforant, A Histamine H4 Receptor Antagonist, in Patients with Active Rheumatoid Arthritis Despite Methotrexate Therapy: Results of 2 Phase II Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. remedypublications.com [remedypublications.com]

- 8. Histamine H4 receptor antagonism diminishes existing airway inflammation and dysfunction via modulation of Th2 cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. The antagonism of histamine H1 and H4 receptors ameliorates chronic allergic dermatitis via anti-pruritic and anti-inflammatory effects in NC/Nga mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Histamine H(4) receptor antagonism inhibits allergen-specific T-cell responses mediated by human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. Histamine H4 receptor activation on human slan-dendritic cells down-regulates their pro-inflammatory capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. apexbt.com [apexbt.com]

- 17. researchgate.net [researchgate.net]

- 18. novctrd.com [novctrd.com]

- 19. novctrd.com [novctrd.com]

- 20. Histamine receptor H4 regulates mast cell degranulation and IgE induced FcεRI upregulation in murine bone marrow-derived mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of H4R Antagonism in Allergic Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The histamine (B1213489) H4 receptor (H4R) has emerged as a compelling target for therapeutic intervention in allergic diseases. Predominantly expressed on hematopoietic cells, including mast cells, eosinophils, T cells, and dendritic cells, the H4R plays a pivotal role in orchestrating the immune response central to allergic inflammation.[1] Unlike the well-known H1 and H2 receptors, the H4R's function is more specifically tied to immunomodulation, offering a more targeted approach to treating the underlying causes of allergic conditions such as atopic dermatitis and asthma. This technical guide provides an in-depth overview of the therapeutic potential of H4R antagonists, with a focus on preclinical and clinical evidence, key signaling pathways, and detailed experimental methodologies.

Introduction: The Histamine H4 Receptor in Allergic Inflammation

Histamine, a key mediator of allergic reactions, exerts its diverse effects through four distinct G protein-coupled receptors (GPCRs): H1R, H2R, H3R, and H4R. While H1R antagonists are a mainstay in the symptomatic relief of allergies, they often fall short in managing chronic inflammatory aspects. The discovery of the H4R has unveiled a new dimension to histamine's role in the immune system.[1] The H4R is highly expressed on immune cells and its activation is implicated in a range of pro-inflammatory responses, including the chemotaxis of mast cells and eosinophils, and the modulation of cytokine production.[1][2][3] Consequently, antagonism of the H4R presents a promising strategy to interrupt the allergic inflammatory cascade at a more fundamental level.

Mechanism of Action of H4R Antagonists

H4R antagonists exert their therapeutic effects by blocking the binding of histamine to the H4 receptor on various immune cells. This inhibition disrupts downstream signaling pathways that are crucial for the initiation and propagation of allergic inflammation.

Key Cellular Targets and Effects

-

Eosinophils: H4R activation induces eosinophil shape change, chemotaxis, and the upregulation of adhesion molecules, all of which are critical for their recruitment to sites of allergic inflammation.[2][3] H4R antagonists have been shown to effectively block these processes.[2][3]

-

Mast Cells: The H4R mediates mast cell chemotaxis, contributing to their accumulation at inflammatory sites.[4] Furthermore, H4R activation can influence mast cell degranulation and the release of pro-inflammatory mediators.[5]

-

T Cells: The H4R is involved in T-cell differentiation and can modulate the production of cytokines, particularly Th2 cytokines like IL-4, IL-5, and IL-13, which are central to allergic responses.[6][7]

-

Dendritic Cells: H4R signaling can influence dendritic cell activation and their ability to prime T-cell responses, thereby shaping the adaptive immune response in allergic diseases.

Signaling Pathways

Upon histamine binding, the H4R couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This initiates a cascade of downstream signaling events, including the activation of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which are critical for the expression of pro-inflammatory genes.[8][9]

Preclinical Evidence

A substantial body of preclinical evidence from in vitro and in vivo models supports the therapeutic potential of H4R antagonists in allergic diseases.

In Vitro Studies

In vitro assays using isolated immune cells have been instrumental in elucidating the mechanism of action of H4R antagonists.

-

Eosinophil Chemotaxis Assay: H4R antagonists have been shown to inhibit histamine-induced eosinophil chemotaxis in a dose-dependent manner.[2][3]

-

Mast Cell Degranulation Assay: Studies have demonstrated that H4R antagonists can modulate mast cell degranulation and the release of inflammatory mediators.[5]

-

Cytokine Release Assays: H4R antagonists have been shown to reduce the production of Th2 cytokines from activated T cells.

In Vivo Animal Models

Animal models of allergic diseases have provided crucial in vivo validation for the efficacy of H4R antagonists.

-

Ovalbumin-Induced Asthma Model: In murine models of allergic asthma, H4R antagonists have been shown to reduce airway hyperresponsiveness, eosinophilic inflammation, and Th2 cytokine levels in bronchoalveolar lavage fluid.[10][11]

-

FITC-Induced Atopic Dermatitis Model: In a Th2-dependent mouse model of atopic dermatitis, H4R antagonists significantly reduced ear edema, inflammatory cell infiltration, and pruritus.[12][13][14]

Clinical Development of H4R Antagonists

Several H4R antagonists have progressed to clinical trials for allergic diseases, with some demonstrating promising results.

ZPL-389 (Adriforant) in Atopic Dermatitis

ZPL-389 is an orally administered, selective H4R antagonist that has been investigated for the treatment of moderate to severe atopic dermatitis.

Table 1: Summary of Phase 2a Clinical Trial Results for ZPL-389 in Atopic Dermatitis [1][15][16][17][18]

| Efficacy Endpoint | ZPL-389 (30 mg once daily) | Placebo | p-value |

| EASI Score Reduction | 50% | 27% | 0.01 |

| SCORAD Reduction | 43% | 26% | 0.004 |

| BSA Reduction | 18% | 12% | 0.04 |

| Pruritus NRS Reduction | ~42% (3 points) | ~37% | Not Significant |

JNJ-39758979 in Allergic Asthma

JNJ-39758979 is another potent and selective H4R antagonist that has been evaluated in a Phase 2a clinical trial for uncontrolled asthma.

Table 2: Summary of Phase 2a Clinical Trial Results for JNJ-39758979 in Uncontrolled Asthma [19]

| Efficacy Endpoint | JNJ-39758979 (300 mg once daily) | Placebo | Outcome |

| Primary Endpoint (pre-bronchodilator FEV1) | - | - | Not Met |

| FEV1 in Eosinophilic Subgroups | Nominally significant improvement | - | Potential benefit observed |

| Patient-Reported Outcomes | Nominally significant improvements | - | Consistent improvements seen |

While the primary endpoint was not met in the overall population, a noteworthy finding was the nominally significant improvement in lung function in patients with eosinophilic asthma, suggesting a targeted therapeutic benefit in this patient subpopulation.[19]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of H4R antagonists.

In Vivo: Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model[10][20][21]

References

- 1. Ziarco Pharma Ltd: Ziarco reports positive Phase 2a study [globenewswire.com]

- 2. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Histamine receptor H4 regulates mast cell degranulation and IgE induced FcεRI upregulation in murine bone marrow-derived mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Histamine H4 receptor regulates Th2-cytokine profile through thymic stromal lymphopoietin in allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. H4 Receptor Inhibits Lipopolysaccharide-induced NF-κB Activation by Interacting with Tumor Necrosis Factor Receptor-Associated Factor 6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Histamine H4 receptor antagonism diminishes existing airway inflammation and dysfunction via modulation of Th2 cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The histamine H4 receptor mediates inflammation and pruritus in Th2-dependent dermal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Ziarco Pharma Ltd: Ziarco reports positive Phase 2a study results with ZPL-389 in moderate to severe atopic dermatitis patients | The Lundbeck Foundation [lundbeckfonden.com]

- 16. firstwordpharma.com [firstwordpharma.com]

- 17. dermatologytimes.com [dermatologytimes.com]

- 18. Ziarco Pharma Ltd reports positive Phase 2a study results with ZPL-389 [worldpharmatoday.com]

- 19. Phase 2a, randomized, double-blind, placebo-controlled, multicentre, parallel-group study of an H4 R-antagonist (JNJ-39758979) in adults with uncontrolled asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Histamine H4 Receptor Antagonists in the Treatment of Atopic Dermatitis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atopic dermatitis (AD) is a chronic inflammatory skin disease characterized by intense pruritus and eczematous lesions. The histamine (B1213489) H4 receptor (H4R), predominantly expressed on immune cells and keratinocytes, has emerged as a promising therapeutic target for AD.[1][2][3] Antagonism of H4R offers a novel approach to mitigate both the inflammatory and pruritic components of the disease. This technical guide provides an in-depth overview of the mechanism of action, preclinical evidence, and clinical development of H4R antagonists for the treatment of atopic dermatitis. Detailed experimental protocols for key in vivo models are provided, along with a comprehensive summary of clinical trial data and visualizations of relevant biological pathways and the drug development process.

Introduction: The Rationale for Targeting the Histamine H4 Receptor in Atopic Dermatitis

Histamine is a key mediator in allergic inflammation and pruritus. While traditional antihistamines targeting the H1 receptor have shown limited efficacy in managing the chronic itch associated with atopic dermatitis, the discovery of the H4 receptor has opened new avenues for therapeutic intervention.[2][4] The H4R is highly expressed on various cells implicated in the pathophysiology of AD, including mast cells, eosinophils, T cells, dendritic cells, and keratinocytes.[5][6][7] Its activation is known to modulate chemotaxis of these immune cells, cytokine and chemokine release, and keratinocyte proliferation, all of which contribute to the inflammatory cascade and itch sensation in AD.[3][5][6][7] Therefore, blocking the H4R presents a targeted strategy to disrupt these pathological processes.

Mechanism of Action: The H4R Signaling Pathway

The histamine H4 receptor is a G-protein coupled receptor (GPCR). Upon binding of histamine, the H4R primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This initiates a cascade of downstream signaling events that vary depending on the cell type.

In immune cells, H4R activation can lead to:

-

Chemotaxis: Recruitment of mast cells, eosinophils, and T cells to the site of inflammation.

-

Cytokine and Chemokine Release: Modulation of the production of pro-inflammatory mediators. For instance, H4R stimulation on Th2 cells can increase the production of IL-31, a key cytokine involved in pruritus.[5]

In keratinocytes, H4R activation has been shown to:

-

Promote Cellular Proliferation: This may contribute to the epidermal hyperplasia observed in chronic AD lesions.[6][7]

-

Induce Thymic Stromal Lymphopoietin (TSLP) Release: TSLP is a crucial cytokine that can trigger a Th2-polarized immune response.[6]

The following diagram illustrates the key signaling pathways activated by the H4 receptor in immune cells and keratinocytes, leading to downstream effects relevant to atopic dermatitis.

Preclinical Evidence

The therapeutic potential of H4R antagonists in atopic dermatitis has been evaluated in various preclinical models. These studies have consistently demonstrated the ability of these compounds to reduce both inflammation and pruritus.

In Vitro Studies

-

Inhibition of Immune Cell Migration: H4R antagonists have been shown to inhibit the histamine-induced chemotaxis of mast cells and eosinophils, key effector cells in the allergic inflammatory response.

-

Modulation of Cytokine Production: Treatment with H4R antagonists can suppress the release of pro-inflammatory cytokines from various immune cells.

In Vivo Animal Models

Mouse models of atopic dermatitis are crucial for the preclinical evaluation of novel therapeutics. The two most commonly used models are the 2,4-dinitrochlorobenzene (DNCB)-induced and the ovalbumin (OVA)-induced models.

Table 1: Summary of Preclinical Data for H4R Antagonists in Atopic Dermatitis Models

| Compound | Animal Model | Key Findings | Reference |

| JNJ-39758979 | Ovalbumin-induced AD | Reduced skin lesions, inflammatory cell influx, epidermal thickening, and scratching behavior when combined with an H1R antagonist. | [8] |

| Compound 48 | DNCB-induced AD | Demonstrated significant anti-pruritic and anti-inflammatory effects with a favorable pharmacokinetic profile. | [9] |

Clinical Development of H4R Antagonists

Several H4R antagonists have progressed to clinical trials for the treatment of moderate-to-severe atopic dermatitis. The most notable candidates include ZPL-389 (adriforant) and JNJ-39758979.

ZPL-389 (Adriforant)

ZPL-389 is an oral, once-daily, selective H4R antagonist. A Phase 2a clinical trial evaluated the efficacy and safety of ZPL-389 in adults with moderate-to-severe atopic dermatitis.[10][11][12][13]

Table 2: Efficacy Results of Phase 2a Trial of ZPL-389 in Atopic Dermatitis (8 weeks) [10][11][12][13]

| Efficacy Endpoint | ZPL-389 (30 mg once daily) | Placebo | p-value |

| EASI Score Reduction from Baseline | 50% | 27% | 0.01 |

| SCORAD Score Reduction from Baseline | 43% | 26% | 0.004 |

| IGA Response (Clear or Almost Clear) | 18.5% | 9.1% | - |

| Pruritus NRS Reduction (points) | 3.0 (~42%) | ~37% | Not Statistically Significant |

| BSA Affected Reduction from Baseline | 18% | 12% | 0.04 |

EASI: Eczema Area and Severity Index; SCORAD: SCORing Atopic Dermatitis; IGA: Investigator's Global Assessment; NRS: Numerical Rating Scale; BSA: Body Surface Area.

The study demonstrated a statistically significant reduction in inflammatory skin lesions as measured by EASI and SCORAD scores.[10][11][12][13] While there was a clinically meaningful improvement in pruritus, the difference from placebo was not statistically significant in this study.[10][11] ZPL-389 was generally well-tolerated.[10][11] However, a subsequent Phase 2b trial (ZEST) and its extension were terminated due to a lack of efficacy.[14][15]

JNJ-39758979

JNJ-39758979 is another orally active H4R antagonist that was investigated in a Phase 2a trial in Japanese adults with moderate atopic dermatitis.[16][17][18]

Table 3: Efficacy and Safety Results of Phase 2a Trial of JNJ-39758979 in Atopic Dermatitis (6 weeks) [16][17]

| Efficacy Endpoint | JNJ-39758979 (100 mg) | JNJ-39758979 (300 mg) | Placebo |

| Median EASI Score Change from Baseline | -3.7 | -3.0 | -1.3 |

The study did not meet its primary endpoint of a significant reduction in EASI scores compared to placebo.[16] However, numerical improvements were observed, and there were nominally significant improvements in patient-reported pruritus outcomes, particularly with the 300 mg dose.[16][17] The trial was prematurely discontinued (B1498344) due to serious adverse events of neutropenia in two patients receiving the 300 mg dose, which was suspected to be an off-target effect.[16][17]

Experimental Protocols

DNCB-Induced Atopic Dermatitis Mouse Model

This model is widely used to screen for potential anti-inflammatory and anti-pruritic compounds.

Materials:

-

BALB/c mice (6-8 weeks old)

-

1-Chloro-2,4-dinitrobenzene (DNCB)

-

Acetone

-

Olive oil

-

Electric shaver

-

Pipettes and tips

Protocol:

-

Acclimatization: House mice in a controlled environment (23±2°C, 55±10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week.

-

Sensitization (Day 0):

-

Shave the dorsal back skin of the mice.

-

Prepare a 1% DNCB solution in an acetone/olive oil mixture (e.g., 4:1 v/v).

-

Apply 200 µL of the 1% DNCB solution to the shaved back skin.

-

-

Challenge Phase (Starting from Day 7):

-

Prepare a 0.5% DNCB solution in the same vehicle.

-

Apply 200 µL of the 0.5% DNCB solution to the same dorsal skin area three times a week for 4 weeks.[19]

-

-

Treatment: The H4R antagonist or vehicle is typically administered orally or topically daily, starting from a predetermined time point during the challenge phase.

-

Evaluation of Atopic Dermatitis-like Lesions:

-

Clinical Score: Evaluate the severity of skin lesions (erythema, edema, excoriation, and dryness) weekly using a scoring system (e.g., 0 = none, 1 = mild, 2 = moderate, 3 = severe).

-

Scratching Behavior: Observe and count the number of scratching bouts over a defined period (e.g., 30 minutes).

-

Histological Analysis: At the end of the experiment, collect skin tissue for histological examination (e.g., H&E staining for epidermal thickness and inflammatory cell infiltration).

-

Immunological Parameters: Measure serum IgE levels and cytokine levels (e.g., IL-4, IL-13, IL-31) in skin tissue or serum.

-

The following diagram outlines the experimental workflow for the DNCB-induced atopic dermatitis mouse model.

Ovalbumin (OVA)-Induced Atopic Dermatitis Mouse Model

This model is particularly useful for studying the allergic sensitization aspect of atopic dermatitis.

Materials:

-

BALB/c mice (6-8 weeks old)

-

Ovalbumin (OVA)

-

Aluminum hydroxide (B78521) (Alum) as an adjuvant

-

Sterile saline

-

Sterile patches

Protocol:

-

Acclimatization: As described for the DNCB model.

-

Systemic Sensitization:

-

On days 0 and 7, intraperitoneally inject mice with 100 µg of OVA emulsified in 2 mg of alum in 200 µL of sterile saline.

-

-

Epicutaneous Challenge:

-

Starting on day 14, shave the dorsal back skin.

-

Apply a sterile patch containing 100 µg of OVA in 100 µL of saline to the shaved skin.

-

Repeat the epicutaneous challenge three times a week for two weeks.

-

-

Treatment and Evaluation: Follow similar procedures as described for the DNCB model.

Drug Development and Regulatory Pathway

The development of a new H4R antagonist for atopic dermatitis follows a well-defined regulatory pathway overseen by agencies such as the U.S. Food and Drug Administration (FDA). The process is designed to ensure the safety and efficacy of the new drug.

The following diagram illustrates the typical stages of drug development for a new dermatological drug.

Future Directions and Conclusion

The clinical trial results for H4R antagonists in atopic dermatitis have been mixed, with promising initial findings for ZPL-389 that were not confirmed in a later trial, and the development of JNJ-39758979 being halted due to safety concerns. Despite these setbacks, the H4 receptor remains a compelling target for atopic dermatitis. The partial success in demonstrating anti-inflammatory effects and improvements in pruritus suggests that with further optimization of drug candidates to improve efficacy and safety profiles, H4R antagonists could still emerge as a valuable therapeutic option. Future research should focus on developing more selective and potent H4R antagonists with improved safety profiles. Additionally, exploring the potential of combination therapies, for instance with H1R antagonists, may offer a synergistic approach to managing the complex pathophysiology of atopic dermatitis.[8] The in-depth understanding of the H4R signaling pathway and the use of robust preclinical models will be instrumental in advancing the next generation of H4R-targeted therapies for atopic dermatitis.

References

- 1. Advancing Therapeutic Strategies in Atopic Dermatitis: Emerging Targets and Personalized Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The histamine H4 receptor: from orphan to the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The role of histamine H1 and H4 receptors in atopic dermatitis: from basic research to clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Histamine induces proliferation in keratinocytes from patients with atopic dermatitis through the histamine 4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Combined treatment with H1 and H4 receptor antagonists reduces inflammation in a mouse model of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of a Novel Highly Selective Histamine H4 Receptor Antagonist for the Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ziarco Pharma Ltd: Ziarco reports positive Phase 2a study [globenewswire.com]

- 11. Ziarco Pharma Ltd: Ziarco reports positive Phase 2a study results with ZPL-389 in moderate to severe atopic dermatitis patients | The Lundbeck Foundation [lundbeckfonden.com]

- 12. Ziarco Pharma Ltd reports positive Phase 2a study results with ZPL-389 [worldpharmatoday.com]

- 13. Efficacy and safety of the histamine H4 receptor antagonist ZPL-3893787 in patients with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. novctrd.com [novctrd.com]

- 15. novctrd.com [novctrd.com]

- 16. Phase 2a, randomized, double-blind, placebo-controlled, multicenter, parallel-group study of a H4 R-antagonist (JNJ-39758979) in Japanese adults with moderate atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ovid.com [ovid.com]

- 19. researchgate.net [researchgate.net]

The Pharmacodynamics of the H4 Receptor Antagonist JNJ 7777120: A Technical Guide

This guide provides an in-depth overview of the pharmacodynamics of the selective histamine (B1213489) H4 receptor (H4R) antagonist, JNJ 7777120. It is intended for researchers, scientists, and drug development professionals working in the fields of immunology, inflammation, and pharmacology. JNJ 7777120 has been a critical tool for elucidating the physiological roles of the H4R and has demonstrated significant anti-inflammatory and anti-pruritic properties in preclinical models.[1][2][3]

Introduction to the Histamine H4 Receptor

The histamine H4 receptor is a G protein-coupled receptor (GPCR) predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, dendritic cells, and T cells.[4][5][6] This expression profile implicates the H4R as a key regulator of immune and inflammatory responses.[4][6] Unlike the H1 and H2 receptors which have a low affinity for histamine, the H3 and H4 receptors exhibit high affinity for their endogenous ligand.[7][8] The H4R couples primarily to Gαi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium.[4][5] Activation of the H4R is also linked to the mitogen-activated protein kinase (MAPK) signaling cascade.[5][6][9] These signaling events translate into a variety of cellular responses, most notably chemotaxis of immune cells like eosinophils and mast cells, and modulation of cytokine production.[4][6][7]

Pharmacological Profile of JNJ 7777120

JNJ 7777120 is a potent and selective antagonist of the H4 receptor.[1][2] It was one of the first selective, non-imidazole antagonists developed and has been extensively used as a research tool to probe the function of the H4R in various in vitro and in vivo models.[2][10]

Binding Affinity and Selectivity

JNJ 7777120 exhibits high affinity for the H4 receptor with a reported Ki value of 4.5 nM.[10] Its selectivity for the H4R is over 1000-fold greater than for the other histamine receptor subtypes (H1R, H2R, and H3R).[10]

| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity vs. H4R |

| Human H4R | 4.5 | - |

| Human H1R | >10,000 | >2222-fold |

| Human H2R | >10,000 | >2222-fold |

| Human H3R | >10,000 | >2222-fold |

| Data compiled from multiple sources indicating >1000-fold selectivity.[10] |

In Vitro Functional Activity

JNJ 7777120 effectively antagonizes histamine-induced cellular responses in a variety of immune cells. Key in vitro activities are summarized below.

| Assay | Cell Type | Agonist | Measured Response | IC50 / Ki (nM) |

| Calcium Mobilization | Mouse Eosinophils | Histamine | Inhibition of Ca2+ influx | 1.3 (Ki) |

| Chemotaxis | Mouse Mast Cells | Histamine | Inhibition of cell migration | - |

| Chemotaxis | Human Eosinophils | Histamine | Inhibition of cell migration | 9.8 (Ki) |

| Shape Change | Mouse Bone Marrow-Derived Mast Cells | Histamine | Inhibition of shape change | - |

| Cytokine Release (TNF-α) | - | Lipopolysaccharide (LPS) | Inhibition of TNF-α production | - |

| Data sourced from multiple preclinical studies.[2][11] |

Signaling Pathways Modulated by JNJ 7777120

As an antagonist, JNJ 7777120 blocks the downstream signaling cascades initiated by H4R activation. The primary pathway involves the inhibition of Gαi/o protein signaling.

In Vivo Pharmacodynamics

The anti-inflammatory effects of JNJ 7777120 have been demonstrated in numerous preclinical animal models. These studies highlight the therapeutic potential of H4R antagonism in various inflammatory and allergic conditions.

| Animal Model | Species | Disease | Key Findings with JNJ 7777120 |

| Zymosan-induced Peritonitis | Mouse | Acute Inflammation | Significantly blocked neutrophil infiltration.[2][12] |

| Allergic Airway Inflammation | Mouse | Asthma | Reduced T-cell infiltration and Th2 cytokines (IL-13, IL-5) in the lung; improved airway hyperreactivity.[13] |

| Experimental Colitis | Rat | Inflammatory Bowel Disease | Efficacious in reducing inflammation.[2] |

| Pruritus Model | Mouse | Itching | Superior to traditional H1 antihistamines in reducing scratching behavior.[1] |

| LPS-induced Inflammation | Mouse | Systemic Inflammation | Inhibited the production of TNF-α, primarily by affecting its expression in the liver.[11][14] |

| Atopic Dermatitis | Mouse | Allergic Skin Inflammation | Can partially mimic the ameliorated skin lesions seen in H4R knockout mice.[15] |

Experimental Protocols

In Vitro Eosinophil Chemotaxis Assay

This assay measures the ability of an H4R antagonist to inhibit histamine-induced migration of eosinophils.

Methodology:

-

Eosinophil Isolation: Eosinophils are isolated from whole blood using density gradient centrifugation followed by negative selection with magnetic beads to achieve high purity.

-

Compound Incubation: Isolated eosinophils are resuspended in an appropriate buffer and pre-incubated with various concentrations of JNJ 7777120 or a vehicle control for a specified time (e.g., 30 minutes) at 37°C.

-

Chemotaxis Assay: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (e.g., 5 µm pores) is used. The lower chamber is filled with a buffer containing histamine as the chemoattractant. The pre-incubated eosinophils are placed in the upper chamber.

-

Migration: The chamber is incubated for a period (e.g., 60-90 minutes) at 37°C in a humidified incubator to allow for cell migration along the chemotactic gradient.

-